furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone
Description
Furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone is a pyridoindole-derived methanone compound featuring a furan-2-yl substituent and an 8-methoxy group on the pyridoindole core. These derivatives are synthesized via coupling reactions between pyridoindole precursors (e.g., 8-methoxy-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole) and carboxylic acids or activated intermediates, followed by purification using silica gel chromatography or preparative HPLC. The 8-methoxy group is a critical structural feature, enhancing solubility and influencing conformational dynamics, as observed in related compounds.
Properties
IUPAC Name |
furan-2-yl-(8-methoxy-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-21-11-4-5-14-12(9-11)13-10-19(7-6-15(13)18-14)17(20)16-3-2-8-22-16/h2-5,8-9,18H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGCSCXADZCSMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the furan ring through a series of coupling reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The compound can be reduced to modify the indole or furan rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the indole ring can produce tetrahydroindoles.
Scientific Research Applications
Furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyridoindole Methanones
| Compound ID & Structure | Key Substituents | Yield (%) | Ca/Cb Ratio (NMR) | Purification Method | Reference |
|---|---|---|---|---|---|
| (8-Methoxy-...)-(5-Phenyl-1H-pyrazol-3-yl)methanone (7) | 8-OCH₃, 5-phenylpyrazole | N/A | N/A | Silica gel (DCM/EtOAc) | |
| (6-Fluoro-8-CF₃-...)-(5-CF₃-1H-pyrazol-3-yl)methanone (28) | 6-F, 8-CF₃, 5-CF₃-pyrazole | N/A | 67/33 | Silica gel | |
| (8-Methoxy-...)-(5-CF₃-1H-pyrazol-3-yl)methanone (11) | 8-OCH₃, 5-CF₃-pyrazole | 22 | 67/33 | Silica gel (DCM/EtOAc) | |
| (6-Fluoro-9-CH₃-...)-(5-CF₃-1H-pyrazol-3-yl)methanone (30) | 6-F, 9-CH₃, 5-CF₃-pyrazole | N/A | 62/38 | Silica gel | |
| 5-Fluoro-2-(1H-Tetrazol-1-yl)phenylmethanone (Y043-4935) | 8-OCH₃, 5-fluoro-2-tetrazole-phenyl | N/A | N/A | Not reported |
Key Observations:
Substituent Impact on Conformation: Electron-withdrawing groups (e.g., CF₃, F) on the pyrazole or indole rings enhance conformational rigidity, as evidenced by Ca/Cb ratios in NMR studies. For example, compound 28 (67/33 ratio) and compound 30 (62/38) exhibit distinct equilibria between conformers due to steric and electronic effects.
Synthetic Efficiency :
- Yields vary widely (22–88%) depending on substituents and purification methods. For instance, compound 11 (22% yield) required silica gel chromatography, while compound 22 (88% yield) utilized similar methods but with cyclohexane/EtOAc gradients.
Biological Relevance :
- While biological data for the target compound are absent, analogs with trifluoromethylpyrazole moieties (e.g., compound 22) show promise in bioactivity studies, possibly due to enhanced metabolic stability.
Comparison with Non-Pyridoindole Derivatives
- Furan-2(5H)-ones : and describe furan-2(5H)-ones synthesized via multicomponent reactions. These compounds lack the pyridoindole core but share furan-related reactivity, such as participation in condensation reactions (e.g., forming benzylidene derivatives with 84% yields).
- Quinoline Derivatives: highlights furan-2-yl(8-methoxy-3,4-dihydro-2H-quinolin-1-yl)methanone, which replaces the pyridoindole with a quinoline scaffold. This structural difference reduces ring strain but may diminish binding affinity in biological systems compared to pyridoindoles.
Industrial and Research Availability
- Related compounds (e.g., 4-(8-Methoxy-...)-4-oxobutanoic acid) were previously marketed but are now discontinued, highlighting challenges in large-scale synthesis.
Q & A
Q. What are the primary synthetic routes for furan-2-yl(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone?
The compound can be synthesized via oxidative amidation and heterocyclization strategies. For example, analogous β-carboline derivatives (e.g., pyridoindole methanones) are prepared by coupling indole precursors with activated furanoyl chlorides under reflux in dichloromethane, followed by purification via column chromatography . Key challenges include optimizing reaction stoichiometry and controlling regioselectivity in the pyridoindole ring formation.
Q. How is the compound characterized using spectroscopic techniques?
Structural confirmation relies on multi-spectral analysis:
- NMR : and NMR identify proton environments (e.g., methoxy protons at ~3.8 ppm, aromatic indole protons at 6.5–8.0 ppm) and carbonyl carbons (~190 ppm).
- IR : Stretching frequencies for carbonyl (C=O, ~1650–1700 cm) and methoxy (C-O, ~1250 cm) groups are critical .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H] peaks) and fragmentation patterns .
Q. What solvent systems are recommended for purification?
Polar aprotic solvents (e.g., DCM/hexane mixtures) are effective for recrystallization. Low-temperature crystallization (-20°C) minimizes impurities, as seen in analogous methoxy-substituted indole derivatives .
Advanced Research Questions
Q. How can low reaction yields (<30%) in pyridoindole methanone synthesis be addressed?
Yield optimization strategies include:
- Catalyst Screening : Transition metal catalysts (e.g., Pd or Cu) may enhance coupling efficiency.
- Temperature Control : Gradual heating (e.g., 60–80°C) reduces side reactions in heterocyclization .
- Protecting Groups : Temporary protection of the indole NH group improves furanoyl chloride coupling efficiency .
Q. How do computational methods predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations evaluate:
- Frontier Molecular Orbitals : HOMO-LUMO gaps (~4–5 eV) indicate redox stability.
- Dipole Moments : Polarized regions (e.g., methoxy and carbonyl groups) guide reactivity in nucleophilic/electrophilic reactions .
- LogP : Predicted lipophilicity (~2.5–3.0) informs bioavailability and membrane permeability .
Q. What analytical approaches resolve contradictory spectral data (e.g., overlapping NMR signals)?
Advanced techniques include:
Q. How can bioactivity assays (e.g., enzyme inhibition) be designed for this compound?
Fluorogenic assays using collagenase-like substrates (e.g., 2-methoxy-2,4-diphenyl-3(2H)-furanone) provide high-throughput screening. Fluorescence quenching or enhancement upon binding can quantify inhibition constants () .
Methodological Notes
- Synthesis Reproducibility : Document reaction conditions rigorously (e.g., inert atmosphere, moisture-free solvents) to mitigate batch variability .
- Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., methoxygramine derivatives) to confirm regiochemistry .
- Biological Assays : Use positive controls (e.g., known enzyme inhibitors) to validate fluorogenic assay results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
